molecular formula C6H10O3 B568336 5-Hexen-3-one, 4,5-dihydroxy- (9CI) CAS No. 121197-12-4

5-Hexen-3-one, 4,5-dihydroxy- (9CI)

Cat. No.: B568336
CAS No.: 121197-12-4
M. Wt: 130.143
InChI Key: UKHLZYXTULWTNR-UHFFFAOYSA-N
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Description

5-Hexen-3-one, 4,5-dihydroxy- (9CI) (CAS: 107229-53-8) is a heterocyclic organic compound classified under biochemicals with high purity grades . Its molecular formula is inferred as C₆H₁₀O₃, derived from a hexenone backbone (C₆H₁₀O) with two hydroxyl (-OH) groups at positions 4 and 5. This compound is structurally characterized by a ketone group at position 3, a double bond at position 5, and adjacent hydroxyl groups, which may influence its polarity, solubility, and reactivity.

Properties

CAS No.

121197-12-4

Molecular Formula

C6H10O3

Molecular Weight

130.143

IUPAC Name

4,5-dihydroxyhex-5-en-3-one

InChI

InChI=1S/C6H10O3/c1-3-5(8)6(9)4(2)7/h6-7,9H,2-3H2,1H3

InChI Key

UKHLZYXTULWTNR-UHFFFAOYSA-N

SMILES

CCC(=O)C(C(=C)O)O

Synonyms

5-Hexen-3-one, 4,5-dihydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Hydroxyl Group Positioning: The dihydroxy groups in the target compound likely increase its solubility in polar solvents compared to mono-hydroxy analogs like 4-Hexen-3-one, 5-hydroxy- (Z)- (9CI) (C₆H₁₀O₂) .
  • Amino vs. Nitro Substitutions: The presence of an amine group in 4-Hexen-3-one, 5-amino-2-hydroxy- (Z)- (9CI) (C₆H₁₁NO₂) contrasts with the nitro group in 5-Hexen-3-yn-2-one, 6-nitro- (E)- (9CI) (C₆H₅NO₃). The former may participate in acid-base reactions, while the latter is strongly electron-withdrawing .
  • Alkyne vs.

Physicochemical Properties

  • Molecular Weight: The target compound (130.14 g/mol) is heavier than mono-hydroxy analogs (e.g., 114.14 g/mol) due to the additional hydroxyl group .
  • Polarity : Adjacent dihydroxy groups in the target compound likely result in higher polarity compared to compounds with isolated functional groups .
  • Steric Effects : Methyl-substituted derivatives like 5-Hexen-2-one, 3-hydroxy-5-methyl- (9CI) may exhibit reduced reactivity in sterically demanding reactions .

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